molecular formula C29H48N6O6 B15163186 L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine CAS No. 192699-34-6

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine

Cat. No.: B15163186
CAS No.: 192699-34-6
M. Wt: 576.7 g/mol
InChI Key: YBKFGZRXZFRGHG-DUSBTPNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine is a peptide composed of five amino acids: lysine, leucine, valine, phenylalanine, and alanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine and phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to free thiols.

Scientific Research Applications

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of biodegradable materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: Another dipeptide with similar properties but shorter chain length.

    L-Valyl-L-alanine: Similar in structure but with different amino acid sequence.

    L-Phenylalanyl-L-valine: Contains phenylalanine and valine, similar to the target peptide but lacks lysine and leucine.

Uniqueness

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in biological systems.

Properties

CAS No.

192699-34-6

Molecular Formula

C29H48N6O6

Molecular Weight

576.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C29H48N6O6/c1-17(2)15-22(33-25(36)21(31)13-9-10-14-30)27(38)35-24(18(3)4)28(39)34-23(16-20-11-7-6-8-12-20)26(37)32-19(5)29(40)41/h6-8,11-12,17-19,21-24H,9-10,13-16,30-31H2,1-5H3,(H,32,37)(H,33,36)(H,34,39)(H,35,38)(H,40,41)/t19-,21-,22-,23-,24-/m0/s1

InChI Key

YBKFGZRXZFRGHG-DUSBTPNUSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.